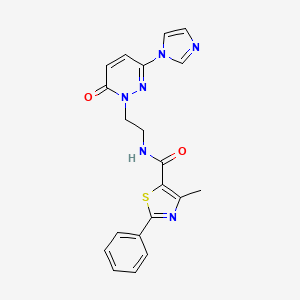
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H18N6O2S and its molecular weight is 406.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is a complex organic compound notable for its diverse biological activities. This article delves into its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H21N5O3S with a molecular weight of 399.5 g/mol. The compound features several functional groups, including an imidazole ring, a pyridazine moiety, and a thiazole structure, which contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and imidazole derivatives. For instance, in vitro assays have demonstrated that related thiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. A study reported that thiazole derivatives induced G2/M phase cell cycle arrest and apoptosis in breast cancer cells, with IC50 values indicating potent activity (e.g., 52 nM in MCF-7 cells) .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | MCF-7 | 52 |
| Compound B | MDA-MB-231 | 74 |
| Compound C | NIH/3T3 | >1000 |
Antifungal Activity
Compounds similar to the target molecule have shown antifungal properties. A series of thiazole derivatives were tested against Candida albicans and Candida parapsilosis, revealing minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole. For example, one derivative demonstrated an MIC of 1.23 μg/mL against C. parapsilosis .
Table 2: Antifungal Activity of Thiazole Derivatives
| Compound | Target Fungus | MIC (μg/mL) |
|---|---|---|
| Compound D | C. albicans | 2.5 |
| Compound E | C. parapsilosis | 1.23 |
The mechanism by which these compounds exert their biological effects involves interaction with key cellular targets. For anticancer activity, compounds may disrupt microtubule formation, leading to mitotic catastrophe, as evidenced by immunofluorescence studies showing tubulin targeting . In antifungal activity, inhibition of ergosterol synthesis via CYP51 enzyme interaction has been noted, reducing fungal growth significantly .
Case Studies
- Antiproliferative Effects : In a study involving a series of thiazole derivatives, it was found that specific modifications to the thiazole ring enhanced the antiproliferative activity against breast cancer cells while maintaining low cytotoxicity to normal cells (IC50 > 1000 nM in NIH/3T3 cell line) .
- Antifungal Efficacy : Another investigation into thiazole derivatives indicated that compounds inhibited ergosterol synthesis by over 80% after 48 hours of exposure, showcasing their potential as antifungal agents .
Propriétés
IUPAC Name |
N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-14-18(29-20(23-14)15-5-3-2-4-6-15)19(28)22-10-12-26-17(27)8-7-16(24-26)25-11-9-21-13-25/h2-9,11,13H,10,12H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUIQFNNXYPMNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














